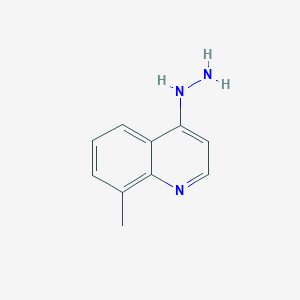

4-Hydrazino-8-methylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. nih.govfrontiersin.org Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. nih.gov Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. nih.govnih.govijppronline.com This broad utility stems from the ease with which the quinoline ring can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. frontiersin.orgbiointerfaceresearch.com The inherent aromatic nature of the quinoline system also facilitates crucial π-π stacking interactions with biological macromolecules, a key feature in the mechanism of action for many drugs. Consequently, numerous quinoline-based drugs have been successfully developed and are currently in clinical use, with many more under active investigation. nih.govbiointerfaceresearch.com

The following table provides a glimpse into the diverse applications of quinoline derivatives in medicine:

| Therapeutic Area | Examples of Quinoline-Based Drugs or Investigational Compounds |

| Antimalarial | Chloroquine (B1663885), Mefloquine, Ferroquine nih.govbiointerfaceresearch.com |

| Anticancer | Dactolisib, Pelitinib nih.gov |

| Antibacterial | Ofloxacin, Moxifloxacin biointerfaceresearch.com |

| Anti-inflammatory | Demonstrated in various preclinical studies ijshr.com |

| Antiviral | Investigational compounds targeting various viral enzymes ijppronline.com |

Historical Context of Hydrazinoquinolines in Scientific Investigations and Drug Discovery

The introduction of the hydrazino (-NHNH2) group into the quinoline scaffold marked a significant development in the exploration of this versatile heterocycle. Hydrazinoquinolines emerged as a class of compounds with distinct chemical reactivity and biological potential. Historically, the impetus for synthesizing these derivatives often arose from the need to overcome challenges such as drug resistance observed with earlier quinoline-based drugs, particularly in the context of antimalarial research. The hydrazino moiety, with its nucleophilic and chelating properties, offered a new avenue for modifying the quinoline core to interact with different biological targets or to alter the molecule's pharmacokinetic profile.

Early investigations into hydrazinoquinolines explored their utility as precursors for synthesizing more complex heterocyclic systems fused to the quinoline ring. researchgate.net Over time, the intrinsic biological activities of hydrazinoquinolines themselves became a focus of research. Studies have revealed their potential as antimicrobial, antimalarial, and anti-inflammatory agents. ontosight.ai For instance, certain hydrazinoquinoline derivatives have been shown to exhibit their effects by interfering with crucial biological pathways, such as heme detoxification in malaria parasites. The development of compounds like 7-chloro-4-hydrazinoquinoline (B1583878) highlighted the potential of this subclass, demonstrating a range of biological activities and serving as a lead for further drug development. ontosight.ai

Research Trajectory of 4-Hydrazino-8-methylquinoline and its Advanced Analogues

The specific compound, this compound, represents a more focused area of research within the broader field of hydrazinoquinolines. The strategic placement of the methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially impacting its biological activity and selectivity.

Research on this compound and its derivatives has followed a logical progression from synthesis to the evaluation of their biological properties. The synthesis of this compound and its analogues has been a subject of chemical research, with studies detailing the nucleophilic substitution reactions to introduce the hydrazino group at the 4-position of the 8-methylquinoline (B175542) core. mdpi.comresearchgate.net

Subsequent investigations have explored the utility of this compound as a synthon for creating more elaborate molecules, such as triazoles, thiadiazoles, and other heterocyclic systems fused to the quinoline ring. researchgate.net The rationale behind these advanced analogues is to explore new chemical space and potentially enhance or modulate the biological activity of the parent compound.

More recent research has begun to probe the specific biological activities of this compound derivatives. For example, studies have investigated the antioxidant properties of related (2-(quinolin-4-yl))hydrazono)carboxylic acids. reports-vnmedical.com.ua Furthermore, the antileishmanial activity of a 4-hydrazinoquinoline (B99260) derivative has been demonstrated, showing induction of autophagy and apoptosis-related processes in the parasite. nih.gov While these studies may not directly involve the 8-methyl substituted analogue, they provide a strong rationale for the continued investigation of this class of compounds, including this compound, for various therapeutic applications. The research trajectory suggests a continued interest in synthesizing and evaluating the biological potential of this specific quinoline derivative and its advanced analogues.

Structure

3D Structure

特性

IUPAC Name |

(8-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8-9(13-11)5-6-12-10(7)8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSYTHMNOJICKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498470 | |

| Record name | 4-Hydrazinyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-35-6 | |

| Record name | 4-Hydrazinyl-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68500-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydrazino 8 Methylquinoline and Its Key Precursors

Strategic Synthesis of the Core Quinoline (B57606) Moiety

The formation of the quinoline ring system and its subsequent modification to create suitable precursors are foundational steps in the synthesis of 4-hydrazino-8-methylquinoline. This often involves the transformation of a stable quinolinone precursor into a more reactive halo-derivative.

Precursor Chlorination and Thionation Pathways (e.g., from 4-hydroxy-8-methylquinolin-2(1H)-one)

A common and effective starting material for the synthesis of this compound and its precursors is 4-hydroxy-8-methylquinolin-2(1H)-one. This compound can be converted into more versatile intermediates through chlorination. The chlorination of 4-hydroxy-2(1H)-quinolone with refluxing phosphorus oxychloride is a known method to produce 2,4-dichloroquinoline (B42001) derivatives in good yields. researchgate.netarabjchem.org For instance, the treatment of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) effectively yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.comresearchgate.net

This dichloro-intermediate is a key precursor. Through controlled hydrolysis, for example using dilute dichloroacetic acid, it can be converted to 4-chloro-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net This selective hydrolysis leaves the chlorine atom at the C4 position, which is crucial for the subsequent hydrazination step, while converting the C2-chloro group to a carbonyl group.

An alternative pathway involves thionation. Heating 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide can produce the corresponding 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net However, thionation of quinolinones with reagents like Lawesson's reagent or phosphorus pentasulfide can sometimes result in low yields and a mixture of products. mdpi.com A more efficient method for preparing the thione involves reacting 2,4-dichloro-8-methylquinoline with thiourea (B124793) in boiling ethanol (B145695). mdpi.comresearchgate.net

Preparation of Dihalo-8-methylquinolines as Versatile Synthetic Intermediates

Dihalo-8-methylquinolines, particularly 2,4-dichloro-8-methylquinoline, are highly valuable and versatile intermediates in the synthesis of substituted quinolines. researchgate.netscilit.com Their preparation is a critical step, enabling the selective introduction of various functional groups.

The synthesis of 2,4-dichloro-8-methylquinoline is typically achieved through the direct chlorination of a suitable precursor, as mentioned previously. The reaction of 4-hydroxy-8-methylquinolin-2(1H)-one with a halogenating agent like a mixture of phosphoryl chloride and phosphorus pentachloride provides a direct route to this important dihalo-intermediate. mdpi.comresearchgate.net These dihaloquinolines serve as a branching point for creating a variety of derivatives due to the differential reactivity of the halogen atoms at the C2 and C4 positions.

Direct Hydrazination Reactions for this compound Formation

The final key step in the synthesis of this compound is the introduction of the hydrazino group onto the quinoline core. This is typically accomplished through a direct hydrazination reaction, where a halogenated quinoline precursor reacts with hydrazine (B178648).

Nucleophilic Substitution at the C4 Position of Halogenated Quinoline Derivatives

The formation of the hydrazino group at the C4 position of the quinoline ring is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, hydrazine hydrate (B1144303) acts as the nucleophile, attacking the electron-deficient C4 carbon and displacing the halogen atom (typically chlorine).

The reaction of 4-chloro-8-methylquinolin-2(1H)-one with hydrazine hydrate is a direct method to synthesize 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.netchemicalpapers.comresearchgate.net Similarly, the thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, can also be converted to its corresponding 4-hydrazino derivative by reacting it with hydrazine hydrate in ethanol. mdpi.com This highlights the utility of the C4-chloro group as a good leaving group in these nucleophilic substitution reactions.

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol | Reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | researchgate.net |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | Ethanol | Reflux, 4h | This compound-2(1H)-thione | mdpi.com |

| 2,4-Dichloro-8-methylquinoline | Hydrazine hydrate | Not specified | Not specified | 4-Hydrazino-2-chloro-8-methylquinoline | mdpi.com |

Optimization of Reaction Conditions and Solvent Systems for Hydrazino Group Introduction

The efficiency and yield of the hydrazination reaction can be significantly influenced by the reaction conditions. The choice of solvent, temperature, and reaction time are critical parameters that require optimization.

For hydrazone formation in general, polar protic solvents like ethanol and methanol (B129727) are often effective. numberanalytics.com The reaction to form 4-hydrazino-8-methylquinolin-2(1H)-thione, for example, is successfully carried out by refluxing the reactants in ethanol for four hours. mdpi.com In some cases, adjusting the concentration of reactants and the pH can also improve the reaction rate and yield. numberanalytics.com While specific optimization studies for this compound are not extensively detailed in the provided context, general principles of reaction optimization, such as screening different solvents and temperatures, are applicable. researchgate.netbeilstein-journals.org The use of microwave irradiation has been shown to shorten reaction times in some hydrazinolysis reactions. rsc.org

| Parameter | Considerations | Potential Impact | Reference |

|---|---|---|---|

| Solvent | Polar protic solvents (e.g., ethanol, methanol) are commonly used. Screening different solvents may improve yield. | Affects solubility of reactants and can influence reaction rate and yield. | numberanalytics.com |

| Temperature | Elevated temperatures (reflux) often increase the reaction rate. | Can lead to faster reaction times but may also promote side reactions if too high. | numberanalytics.com |

| Reactant Concentration | Higher concentrations can favor product formation. | Can improve reaction rate and yield. | numberanalytics.com |

| pH | The optimal pH can vary depending on the specific reactants. | Can influence the nucleophilicity of hydrazine and the stability of the product. | numberanalytics.com |

Regioselectivity Considerations in the Hydrazination of Polyhaloquinolines

When using a polyhalogenated precursor such as 2,4-dichloro-8-methylquinoline, the regioselectivity of the hydrazination reaction is a critical consideration. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities towards nucleophiles.

Research has shown that in nucleophilic substitution reactions on 2,4-dichloroquinolines, the C4 position is generally more reactive than the C2 position. mdpi.comscilit.com Hydrazination of 2,4-dichloro-8-methylquinoline demonstrates this regioselectivity, with the hydrazine preferentially attacking the C4 position to yield 4-hydrazino-2-chloro-8-methylquinoline. mdpi.com The chlorine at the C2 position remains largely unreactive towards hydrazinolysis under these conditions. mdpi.com This selective reactivity is synthetically advantageous as it allows for the controlled, stepwise functionalization of the quinoline ring, enabling the synthesis of specific isomers.

This regioselective preference is a key principle in the strategic synthesis of 4-substituted quinoline derivatives, allowing for the targeted introduction of the hydrazino group at the desired C4 position while leaving the C2 position available for other transformations if needed.

Synthesis of Related this compound Analogues and Derivatives

The chemical reactivity of the this compound scaffold allows for extensive derivatization. Key synthetic strategies include the introduction of a thione group, condensation with carbonyl compounds to form hydrazones, and the synthesis of quinoline rings bearing various substituents.

Preparation of Thio Analogues (e.g., this compound-2(1H)-thione)

The synthesis of the thio analogue, this compound-2(1H)-thione, is achieved through a nucleophilic substitution reaction. mdpi.com The process starts from 4-chloro-8-methylquinoline-2(1H)-thione, which serves as a key precursor. mdpi.comresearchgate.net

The synthesis of this precursor can be accomplished by two primary methods:

Heating 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide, although this method results in a relatively low yield. mdpi.comresearchgate.net

A more efficient method involves reacting 2,4-dichloro-8-methylquinoline with a 1:1 molar ratio of thiourea in boiling ethanol, which produces 4-chloro-8-methylquinoline-2(1H)-thione in a fair yield. mdpi.comresearchgate.net

Once the 4-chloroquinolinethione precursor is obtained, it is subjected to hydrazination. The reaction with hydrazine hydrate leads to the substitution of the chlorine atom at the C4 position with a hydrazino group, yielding the final product, this compound-2(1H)-thione. mdpi.com This same product can also be formed via the hydrazination of 4-alkylthio-8-methylquinoline-2(1H)-thiones. mdpi.com The synthesis of 4-hydrazino-8-methyl-2-thioxoquinoline has been a subject of study for creating new 4-substituted quinolinethiones. chemicalpapers.comresearchgate.net

Table 1: Synthesis of this compound-2(1H)-thione

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinoline-2(1H)-thione | Hydrazine hydrate | This compound-2(1H)-thione | mdpi.com |

Derivatization through Hydrazone Formation with Aldehydes and Ketones

The hydrazino group in this compound and its analogues is highly nucleophilic, making it reactive towards carbonyl compounds. mdpi.com This reactivity is widely exploited to synthesize a large class of derivatives known as hydrazones. The general method involves the condensation reaction of the hydrazinoquinoline with various aldehydes or ketones. derpharmachemica.comnih.gov This reaction typically proceeds by mixing the reactants in a suitable solvent, such as ethanol, often with a catalytic amount of acid, followed by refluxing. nih.govinovatus.es

Hydrazones derived from hydrazinoquinolines have attracted significant attention. derpharmachemica.com For instance, 4-hydrazino-8-methyl-2-oxo/thioxoquinolines have been reacted with aldehydes to create interesting hydrazone structures. researchgate.net The reaction of 6(8)-substituted 4-hydrazino-2-methylquinolines with acetone (B3395972) has also been reported to yield the corresponding hydrazones. researchgate.net

The synthesis of 7-chloro-4-quinolinylhydrazone derivatives is a well-documented example. These are typically prepared by reacting 7-chloro-4-hydrazinoquinoline (B1583878) with an appropriate heteroaromatic aldehyde in ethanol at room temperature. semanticscholar.org Similarly, 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinolines have been synthesized by condensing 6-bromo-2-methyl-quinoline-4-hydrazine with different aryl ketones. derpharmachemica.com

Table 2: Examples of Hydrazone Synthesis from Hydrazinoquinolines

| Hydrazinoquinoline Reactant | Carbonyl Reactant | Solvent/Conditions | Product Class | References |

|---|---|---|---|---|

| 7-Chloro-4-hydrazinoquinoline | Heteroaromatic aldehydes | Ethanol, room temp. | Heteroaromatic 7-chloro-4-quinolinylhydrazones | semanticscholar.org |

| 1-(Quinolin-8-yl)hydrazine | 4-Chlorobenzaldehyde | Ethanol, glacial acetic acid, reflux | (E)-2-(4-Chlorobenzylidene)-1-(quinolin-8-yl)hydrazine | nih.gov |

| 6-Bromo-2-methyl-quinoline-4-hydrazine | Aryl ketones | Ethanol, catalytic H₂SO₄ | 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinolines | derpharmachemica.comsci-hub.se |

| Quinoline-6-carbohydrazide (B1297473) | Various aldehydes | Ethanol, catalytic acetic acid, reflux | Quinoline-6-carbohydrazide hydrazones | inovatus.es |

Synthesis of Substituted Hydrazinoquinolines (e.g., chloro-substituted, methoxy-substituted)

The synthesis of hydrazinoquinolines with various substituents on the quinoline ring allows for the fine-tuning of the molecule's properties. The most common synthetic route involves the reaction of a substituted 4-chloroquinoline (B167314) with hydrazine hydrate. researchgate.net

Chloro-substituted Hydrazinoquinolines: The preparation of chloro-substituted hydrazinoquinolines is a prominent example. 7-Chloro-4-hydrazinoquinoline is synthesized by reacting 4,7-dichloroquinoline (B193633) with hydrazine hydrate in absolute ethanol under reflux. mdpi.comresearchgate.net A golden yellow precipitate of the product forms during the reaction. mdpi.com This compound is a key intermediate for synthesizing numerous hydrazone derivatives. semanticscholar.orgevitachem.com Similarly, 6-chloro-2-methyl-quinolin-4-yl-hydrazine is prepared from 4,6-dichloro-2-methyl-quinoline, which in turn is synthesized from 4-chloroaniline. sci-hub.se The general method involves the reaction of the corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. researchgate.net

Other Substituted Hydrazinoquinolines: The synthesis of other substituted analogues follows similar principles. For example, 6-bromo-2-methyl-quinolin-4-yl-hydrazine is obtained by reacting 6-bromo-4-chloro-2-methyl-quinoline with hydrazine hydrate in ethanol. derpharmachemica.com The synthesis of 6(8)-substituted 4-hydrazino-2-methylquinolines has been achieved by reacting the corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. researchgate.net Additionally, 2,4-dihalo-8-methylquinolines undergo hydrazination reactions with regioselective properties. scilit.comtandfonline.com While direct synthesis of methoxy-substituted this compound is less commonly detailed, the synthesis of various 4-methoxybenzoylhydrazones suggests that methoxy-substituted aryl hydrazines are viable precursors in hydrazone formation. nih.gov

Table 3: Synthesis of Substituted Hydrazinoquinolines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Hydrazine hydrate | 7-Chloro-4-hydrazinoquinoline | mdpi.comevitachem.com |

| 6-Bromo-4-chloro-2-methyl-quinoline | Hydrazine hydrate | 6-Bromo-2-methyl-quinolin-4-yl-hydrazine | derpharmachemica.com |

| 4,6-Dichloro-2-methyl-quinoline | Hydrazine hydrate | 6-Chloro-2-methyl-quinolin-4-yl-hydrazine | sci-hub.se |

| Substituted 4-chloro-2-methylquinolines | Hydrazine hydrate | 6(8)-Substituted 4-hydrazino-2-methylquinolines | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 4 Hydrazino 8 Methylquinoline

Nucleophilic Substitution Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) attached to the C4 position of the quinoline (B57606) ring is a powerful nucleophile, a characteristic attributed to the alpha effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This reactivity is central to its role in forming new chemical bonds.

The synthesis of 4-Hydrazino-8-methylquinoline itself often involves a nucleophilic aromatic substitution reaction, where a more labile leaving group at the C4 position, such as a chloro group, is displaced by hydrazine hydrate (B1144303). For instance, 4-chloro-8-methylquinolin-2(1H)-one can be reacted with hydrazine hydrate to yield 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net This highlights the superior nucleophilicity of hydrazine compared to other nucleophiles.

Once formed, the terminal amino group of the hydrazine moiety can act as a nucleophile, attacking various electrophilic centers. smolecule.com These reactions include acylations with acid chlorides or anhydrides to form stable hydrazides, and reactions with sulfonyl chlorides to produce sulfonamides. For example, 4-hydrazino-8-methyl-2(1H)-oxo/thioxoquinoline reacts with p-toluenesulfonyl chloride in pyridine (B92270) to yield the corresponding 4-tosylhydrazino derivatives. researchgate.net

The hydrazino group can also participate in displacement reactions. In some molecular contexts, such as in 2-alkylthio-4-chloro-8-methylquinolines, hydrazinolysis can occur at both the C2 and C4 positions, leading to dihydrazino derivatives. mdpi.com This demonstrates that the reactivity is influenced by the nature of other substituents on the quinoline ring. mdpi.com

Formation of Novel Heterocyclic Scaffolds from the Hydrazino Group

The hydrazine moiety is a key building block for the synthesis of a diverse array of nitrogen-containing heterocycles. Through cycloaddition and condensation reactions, the -NHNH₂ group can be incorporated into new ring systems, significantly expanding the chemical space accessible from the this compound scaffold.

Cycloaddition reactions involving the hydrazino group provide efficient routes to fused and appended heterocyclic systems.

Pyrazolopyridines: The reaction of a hydrazino-substituted quinoline with appropriate precursors can lead to the formation of pyrazolopyridine derivatives. For example, 2-hydrazino-4-methyl quinoline can be refluxed with 2-chloro-4,6-diphenylnicotinonitrile (B2768955) analogues in ethanol (B145695) to synthesize 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives. nih.gov This type of reaction involves the hydrazine acting as a binucleophile to facilitate the cyclization and formation of the pyrazole (B372694) ring fused to a pyridine scaffold.

Triazoles: 1,2,4-triazoles are readily synthesized from hydrazine precursors. organic-chemistry.orgsci-hub.se A common method involves the reaction of a quinoline carbohydrazide (B1668358) with phenyl isothiocyanate, followed by intramolecular cyclization of the resulting thiosemicarbazide (B42300) in an alkaline medium to yield a triazole ring. researchgate.net Another route involves the oxidative cyclization of hydrazones. nih.gov For instance, 4-chloro-2-(ethoxycarbonylmethylthio)-8-methylquinoline can be used as a precursor to synthesize triazoles bearing the quinoline moiety at position 2. researchgate.netchemicalpapers.com

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often starts from a hydrazide derivative. isres.orgnih.gov Reaction of a quinoline-6-carbohydrazide (B1297473) with phenyl isothiocyanate produces a phenylhydrazinecarbothioamide, which can undergo intramolecular cyclization in an acidic medium to form a quinolyl-substituted thiadiazole. researchgate.net Alternatively, reacting an acid hydrazide with carbon disulfide can lead to dithiocarbazates, which upon reaction with hydrazine hydrate, can also yield triazole derivatives, showcasing the competition between different cyclization pathways. researchgate.net

Oxadiazoles: 1,3,4-Oxadiazoles are typically formed through the cyclodehydration of diacylhydrazine intermediates. nih.govmdpi.com A quinoline carbohydrazide can be reacted with carbon disulfide in an alkaline medium to directly yield a quinolyl-substituted 1,3,4-oxadiazole. researchgate.net Another general approach involves the reaction of acid hydrazides with various reagents like phosphorus oxychloride, which act as dehydrating agents to facilitate the ring closure. nih.gov

Table 1: Heterocyclic Scaffolds from this compound Derivatives This table summarizes the types of heterocyclic rings that can be synthesized from the hydrazino moiety and the typical reagents involved.

| Heterocyclic Scaffold | Typical Reagents/Precursors | Reaction Type | Reference |

|---|---|---|---|

| Pyrazolopyridine | Diketones, Chloro-nicotinonitriles | Cyclocondensation | nih.gov |

| 1,2,4-Triazole | Isothiocyanates, Carboxylic acids, Nitriles | Cyclization/Cycloaddition | researchgate.netnih.gov |

| 1,3,4-Thiadiazole | Phenyl isothiocyanate (acidic), Carbon disulfide | Intramolecular Cyclization | researchgate.net |

| 1,3,4-Oxadiazole | Carbon disulfide (alkaline), Acid chlorides, Dehydrating agents (e.g., POCl₃) | Cyclodehydration | researchgate.netnih.gov |

The reaction of the primary amino group of the hydrazine moiety with carbonyl compounds (aldehydes and ketones) is a fundamental transformation that leads to the formation of hydrazones, a class of imines often referred to as Schiff bases. derpharmachemica.comscispace.com This condensation reaction typically proceeds under mild conditions, sometimes with acid catalysis, and involves the elimination of a water molecule. rsc.org

For example, (6-bromo-2-methyl-quinolin-4-yl)-hydrazine readily reacts with various acetophenones in ethanol to yield the corresponding quinoline hydrazones. derpharmachemica.com Similarly, 4-amino-8-methyl-2-oxo/thioxoquinolines can be condensed with isatin (B1672199) to form the corresponding imine products. researchgate.net These Schiff bases are not merely derivatives but are also important intermediates themselves, as the C=N double bond can be involved in further reactions, such as cyclizations to form azetidinones or thiazolidinones. nih.gov

Reactions at Other Positions of the Quinoline Core

While the hydrazine group is a primary site of reactivity, the quinoline ring itself can be further functionalized through various reactions, primarily electrophilic substitutions. The regiochemical outcome of these reactions is dictated by the directing effects of the pre-existing substituents: the electron-donating methyl group at C8 and the strongly electron-donating hydrazino group at C4.

Electrophilic aromatic substitution (EAS) is a key reaction for modifying aromatic systems. dalalinstitute.com In the case of this compound, both the methyl (-CH₃) and hydrazino (-NHNH₂) groups are activating and ortho-, para-directing. libretexts.org

The hydrazino group at C4 is a powerful activating group. It directs incoming electrophiles to the ortho positions (C3 and C5).

The methyl group at C8 is a moderately activating group, directing electrophiles to its ortho positions (C7) and its para position (C5).

The net regioselectivity will be a result of the combined influence of these two groups. The C5 position is activated by both the C4-hydrazino group (para) and the C8-methyl group (ortho), making it a highly probable site for electrophilic attack. The C7 position is activated by the C8-methyl group (ortho), and the C3 position is activated by the C4-hydrazino group (ortho). Therefore, electrophilic substitution is expected to occur preferentially at positions 5, 7, and 3, with the exact distribution of products depending on the specific electrophile and reaction conditions.

Specific examples of electrophilic substitution provide insight into the practical functionalization of the quinoline core.

Bromination: The bromination of 8-substituted quinolines has been studied, revealing that the reaction conditions can be tuned to control the degree of substitution. For example, bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of mono- and di-bromo derivatives at the 5 and 7 positions. acgpubs.org Given the strong activation by the hydrazino and methyl groups in this compound, bromination is expected to proceed readily, likely targeting the C5 and C7 positions.

Alkylation: Alkylation can be performed on the quinoline ring or on heteroatoms of substituents. Friedel-Crafts alkylation on the aromatic core is a possibility, though it can be complex with highly activated systems. More commonly, alkylation is directed at substituent groups. For instance, studies on related quinolinethiones have shown that S-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.netmdpi.com Furthermore, the nitrogen atoms of the hydrazine moiety can also be subject to alkylation under specific conditions.

Table 2: Summary of Reactivity for this compound This table provides a summary of the key reaction types and the reactive sites on the molecule.

| Reactive Site | Reaction Type | Description | Resulting Products |

|---|---|---|---|

| Hydrazine Moiety (-NHNH₂) | Nucleophilic Substitution | Acts as a nucleophile to attack electrophiles like acid chlorides or sulfonyl chlorides. | Hydrazides, Sulfonamides |

| Hydrazine Moiety (-NHNH₂) | Condensation | Reacts with aldehydes and ketones to eliminate water. | Schiff Bases (Hydrazones) |

| Hydrazine Moiety (-NHNH₂) | Cycloaddition/Cyclization | Serves as a building block for forming new rings with appropriate bifunctional reagents. | Triazoles, Thiadiazoles, Oxadiazoles, etc. |

| Quinoline Core (Positions 3, 5, 7) | Electrophilic Aromatic Substitution | The aromatic ring is attacked by electrophiles (e.g., Br⁺). Regioselectivity is controlled by -NHNH₂ and -CH₃ groups. | Bromo- and other substituted quinoline derivatives |

Advanced Spectroscopic and Analytical Characterization of 4 Hydrazino 8 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Constants.researchgate.netipb.pt

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for 4-Hydrazino-8-methylquinoline reveals characteristic signals corresponding to the protons in its structure. The aromatic protons on the quinoline (B57606) ring typically appear in the downfield region of the spectrum, influenced by the electron-withdrawing effect of the heterocyclic ring system. The methyl group protons at the 8-position exhibit a singlet in the upfield region. The protons of the hydrazino group (-NH-NH₂) can appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Key Research Findings:

The chemical shifts of the quinoline ring protons are influenced by the substitution pattern.

Coupling constants (J-values) between adjacent protons on the quinoline ring provide valuable information about their connectivity and spatial relationship. For instance, ortho-coupled protons typically show larger coupling constants than meta- or para-coupled protons.

Interactive Data Table: ¹H-NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C8) | ~2.8 | s | - |

| Aromatic-H | ~7.0 - 8.5 | m | - |

| NH₂ | variable | br s | - |

| NH | variable | br s | - |

Note: 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Skeleton Confirmation.researchgate.net

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline ring are observed in the aromatic region, with the carbon atom attached to the nitrogen appearing at a characteristic downfield shift. The methyl carbon at the 8-position resonates at a typical upfield chemical shift.

Key Research Findings:

The ¹³C-NMR spectrum confirms the presence of all ten carbon atoms in the this compound structure.

The chemical shifts are consistent with the expected electronic environment of each carbon atom within the heterocyclic system.

Interactive Data Table: ¹³C-NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (at C8) | ~18-25 |

| Aromatic/Heterocyclic Carbons | ~110 - 160 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes.researchgate.netipb.ptredalyc.orgnih.govunal.edu.cowpmucdn.com

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum exhibits characteristic absorption bands that correspond to specific stretching and bending vibrations.

Key Research Findings:

The N-H stretching vibrations of the hydrazino group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. pearson.com

The C-H stretching vibrations of the aromatic quinoline ring and the methyl group are found in the 2850-3100 cm⁻¹ region. libretexts.orglibretexts.org

C=C and C=N stretching vibrations of the quinoline ring appear in the 1500-1650 cm⁻¹ region. libretexts.org

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydrazino (N-H) | Stretch | 3200-3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850-2960 |

| C=C / C=N (Quinoline) | Stretch | 1500-1650 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.researchgate.netnih.govunal.edu.co

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (173.21 g/mol ). nih.gov The molecular ion then undergoes fragmentation, yielding a characteristic pattern of fragment ions that helps to confirm the structure.

Key Research Findings:

The mass spectrum typically shows a prominent molecular ion peak.

Fragmentation often involves the loss of small, stable neutral molecules or radicals from the hydrazino group or the quinoline ring system. Common fragmentation pathways in related quinoline derivatives include the loss of nitrogen-containing fragments. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 173 | Molecular Ion |

| [M-NH₂]⁺ | 157 | Loss of amino group |

| [M-N₂H₃]⁺ | 142 | Loss of hydrazinyl radical |

Note: The observed fragmentation pattern can vary depending on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation.researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are indicative of the extent of conjugation in the molecule. The quinoline ring system, being a conjugated aromatic system, exhibits characteristic π → π* transitions. The presence of the hydrazino group can also influence the electronic spectrum.

Key Research Findings:

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands in the UV region, corresponding to π → π* electronic transitions within the conjugated system. libretexts.org

The position and intensity of these bands can be affected by substituents and the solvent used. For instance, hydrazone derivatives of quinoline exhibit absorption bands that can shift with solvent polarity. redalyc.org

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Approximate λ_max (nm) |

| π → π* | ~220-350 |

Note: The exact λ_max values can vary depending on the solvent and specific experimental conditions.

Elemental Analysis for Empirical Formula and Purity Confirmation.ipb.ptnih.govunal.edu.cowpmucdn.com

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₁₁N₃), elemental analysis provides the percentage of carbon, hydrogen, and nitrogen. The experimentally determined percentages are compared with the calculated theoretical values to confirm the empirical formula and assess the purity of the sample.

Key Research Findings:

The experimentally determined elemental composition of pure this compound should closely match the calculated theoretical values.

Interactive Data Table: Elemental Analysis Data for this compound (C₁₀H₁₁N₃)

| Element | Calculated (%) | Found (%) (Typical) |

| Carbon (C) | 69.34 | ~69.3 |

| Hydrogen (H) | 6.40 | ~6.4 |

| Nitrogen (N) | 24.26 | ~24.2 |

Note: The "Found" values are representative and may show slight variations in actual experimental results.

Pharmacological and Biological Research Applications of 4 Hydrazino 8 Methylquinoline Derivatives

Antimicrobial Activity Research

The urgent need for new antimicrobial agents, driven by the rise of drug-resistant pathogens, has spurred research into novel chemical scaffolds. sci-hub.seresearchgate.net Quinoline-based compounds, particularly those incorporating a hydrazone linkage (-NH-N=C-), have been identified as a promising class for developing new antimicrobial drugs. derpharmachemica.comjgtps.com

Derivatives of 4-hydrazino-8-methylquinoline have been synthesized and evaluated for their effectiveness against a spectrum of both Gram-positive and Gram-negative bacteria. In one study, a series of 6-bromo-2-methyl-quinoline hydrazone derivatives were tested for their antibacterial activity. derpharmachemica.com The results indicated that these compounds exhibited broad-spectrum activity. For instance, a derivative featuring a nitro group demonstrated significant activity against all tested bacterial strains, which included Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.com Another compound in the same series showed the highest activity against S. aureus. derpharmachemica.com

Similarly, research into 8-methoxy-4-methyl-quinoline derivatives revealed that specific compounds displayed potent antibacterial action when compared to the standard drug ampicillin, with Minimum Inhibitory Concentration (MIC) values of 3.125 µg/mL against S. aureus and 6.25 µg/mL against B. subtilis and E. coli. researchgate.net Other related structures, such as quinazolin-4(3H)-one derivatives incorporating a hydrazone moiety, have also shown promising antibacterial results. One such derivative was found to be more potent than the reference drug Amoxicillin against Salmonella typhimurium (a Gram-negative bacterium) with a MIC value of 4 μg/mL. mdpi.com

However, not all quinoline-hydrazone derivatives show significant antibacterial effects. A study involving quinoline-hydrazone and quinoline-benzimidazole structures found that the synthesized compounds were not effective against S. aureus and E. coli within the tested concentration range of 75–1000 ppm. nih.gov This highlights the critical role that specific substitutions on the quinoline (B57606) and hydrazone structures play in determining antibacterial potency.

| Compound Type | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| 6-Bromo-2-methyl-quinoline hydrazone (with nitro group) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Remarkable activity against all strains | derpharmachemica.com |

| 8-Methoxy-4-methyl-quinoline derivative (Compound 16) | S. aureus | MIC: 3.125 µg/mL | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivative (Compound 15) | B. subtilis | MIC: 6.25 µg/mL | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivative (Compound 15) | E. coli | MIC: 6.25 µg/mL | researchgate.net |

| Quinazolin-4(3H)-one hydrazone derivative (Compound 4c) | S. typhimurium | MIC: 4 µg/mL | mdpi.com |

| Quinoline-hydrazone derivative | S. aureus, E. coli | No activity observed (75-1000 ppm) | nih.gov |

The antifungal properties of quinoline hydrazone derivatives have also been an area of active investigation. Fungal infections, particularly those caused by species like Candida albicans, represent a significant public health challenge, partly due to increasing drug resistance. nih.govresearchgate.net

Research on 6-bromo-2-methyl-quinoline hydrazones demonstrated that these compounds possess a broad spectrum of antimicrobial activities, including effectiveness against the pathogenic fungi Fusarium pallidoroseum and Candida albicans. derpharmachemica.com In another study, 5-hydrazonomethyl-quinolin-8-ol derivatives were synthesized and evaluated for antifungal activity, with many of the compounds showing good potency against C. albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.gov Several of these derivatives were found to be more potent than the standard antifungal drug fluconazole (B54011). nih.gov

The core hydrazine (B178648) and hydrazone structures have been identified as key pharmacophores for antifungal activity. jgtps.comnih.gov Studies on various hydrazine-based compounds have shown they can reduce the viability of C. albicans, decrease biofilm formation, and prove effective even against clinical isolates resistant to conventional antifungal drugs. nih.gov For example, new quinazolin-4(3H)-one hydrazone derivatives showed potent antifungal activity, with one compound being more effective than the reference drug Clotrimazole against C. albicans and Macrophomina phaseolina. mdpi.com

| Compound Type | Fungal Species | Activity/Result | Source |

|---|---|---|---|

| 6-Bromo-2-methyl-quinoline hydrazones | Fusarium pallidoroseum, Candida albicans | Broad spectrum of activity | derpharmachemica.com |

| 5-Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.3, 15.6) | Candida albicans | More potent than fluconazole (IC₅₀ < 3 µM) | nih.gov |

| 5-Hydrazonomethyl-quinolin-8-ol derivatives (e.g., 15.1, 15.2) | Aspergillus fumigatus (fluconazole-resistant) | Good activity (IC₅₀ < 3 µM) | nih.gov |

| Quinazolin-4(3H)-one hydrazone derivative (Compound 4a) | Candida albicans | MIC: 2 µg/mL (Clotrimazole MIC: 8 µg/mL) | mdpi.com |

| Quinazolin-4(3H)-one hydrazone derivative (Compound 4a) | Macrophomina phaseolina | MIC: 8 µg/mL (Clotrimazole MIC: 16 µg/mL) | mdpi.com |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of multi-drug resistant strains necessitates the development of new anti-TB drugs. ijcrt.orgrsc.org Quinoline derivatives, including 4-quinolylhydrazones, have emerged as a particularly promising class of compounds in this area. researchgate.netrsc.orgresearchgate.net

A series of 4-quinolylhydrazones were synthesized and tested in vitro against M. tuberculosis. researchgate.net A majority of these compounds showed 100% inhibitory activity at a concentration of 6.25 µg/mL, leading to the identification of several highly potent antitubercular agents. researchgate.net Further research on quinoline hydrazone hybrids has identified compounds with a MIC value of 4 μg/mL against the H37Rv strain of M. tuberculosis. researchgate.net The introduction of specific substitutions, such as an electron-donating group on an isatin (B1672199) ring hybridized with the quinoline hydrazone, has been shown to significantly improve antitubercular activity. ijcrt.org

The structural features of these molecules are critical to their activity. It is believed that the lipophilic nature of the quinoline ring and the hydrogen bonding capacity of the hydrazone moiety contribute to their ability to permeate the mycobacterial cell wall. researchgate.net

| Compound Type | Target | Activity/Result | Source |

|---|---|---|---|

| 4-Quinolylhydrazones (various derivatives) | Mycobacterium tuberculosis | 100% inhibition at 6.25 µg/mL for most compounds | researchgate.net |

| Quinolylhydrazone (Compound 4c) | Mycobacterium tuberculosis | Identified as a very potent agent | researchgate.net |

| Quinolylhydrazone hybrids (QH-02, QH-04, QH-05) | M. tuberculosis WT H37Rv | MIC: 4 µg/mL | researchgate.net |

| Isatin-quinoline hydrazone (4-substituted) | Mycobacterium tuberculosis | Effective potency, improved by electron-donating groups | ijcrt.org |

Antimalarial Activity Research

The quinoline core is the foundation for some of the most historically significant antimalarial drugs, such as chloroquine (B1663885). nih.govjocpr.com However, the spread of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has created an urgent need for new and effective antimalarial agents. nih.govnih.gov Derivatives of this compound and related structures have been extensively investigated as a source of new antimalarial leads. raco.catmdpi.com

Numerous studies have demonstrated the in vitro effectiveness of quinoline hydrazone and related derivatives against both drug-sensitive and drug-resistant strains of P. falciparum. For example, a series of hydrazine/hydrazide derivatives of quinoline were evaluated, with the hydrazine derivatives showing better antimalarial potential than the corresponding hydrazides against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. raco.cat

In another study, hybrid molecules combining quinoline with pyrazolopyridine were synthesized and screened. nih.gov One compound from this series, featuring 4-chloro substituents on two aryl rings, showed considerable antimalarial potency in vitro. nih.gov Research on endochin-like quinolones (ELQs) has also identified highly potent compounds. One such analog, ELQ-121, showed approximately a 100-fold improvement in the half-maximal inhibitory concentration (IC₅₀) for inhibiting P. falciparum compared to the parent compound, endochin. nih.gov Similarly, 5-pyrazol-3-yl-quinolin-8-ol derivatives have demonstrated notable antimalarial activity against both D6 and W2 strains of P. falciparum. nih.gov

| Compound Type | P. falciparum Strain(s) | Activity/Result (IC₅₀) | Source |

|---|---|---|---|

| Hydrazine-quinoline derivatives (26, 27) | 3D7 (CQ-sensitive), W2 (CQ-resistant) | Comparable to chloroquine | raco.cat |

| Quinolone-3-diarylether (ELQ-271) | Multiple strains | Enhanced activity, stable to metabolism | acs.org |

| Endochin-like quinolone (ELQ-121) | D6, Dd2 | ~0.05 nM | nih.gov |

| 5-Pyrazol-3-yl-quinolin-8-ol derivative (16.3) | D6 / W2 | 2.23 µM / 2.91 µM | nih.gov |

| 5-Pyrazol-3-yl-quinolin-8-ol derivative (16.20) | D6 / W2 | 2.12 µM / 2.66 µM | nih.gov |

| Quinolon-4(1H)-imine (5p) | Erythrocytic forms | 54 nM | acs.org |

A primary goal of recent research has been the structural optimization of quinoline derivatives to enhance their potency, improve their pharmacokinetic properties, and overcome existing drug resistance mechanisms. jocpr.com This involves making strategic chemical modifications to the quinoline nucleus and its side chains. jocpr.com

For instance, in the development of endochin-like quinolones (ELQs), researchers have identified specific structural features associated with improved potency and equipotency against atovaquone-resistant strains. nih.gov Moving a chlorine atom from the 7-position to the 6-position on the quinoline ring resulted in a modest reduction in activity but conferred equal sensitivity against a resistant isolate. nih.gov The introduction of an OCF₃ group at the para position of a diarylether side chain was found to stabilize the drug against liver microsomal enzymes, enhancing its metabolic stability. acs.org

Further optimization efforts have focused on developing derivatives that are active against multiple stages of the Plasmodium life cycle, including the liver and gametocyte stages, which is crucial for malaria eradication efforts. acs.org The development of quinolon-4(1H)-imines has produced compounds active against both the erythrocytic (blood) and exoerythrocytic (liver) forms of the parasite, representing a significant step toward dual-stage antimalarials. acs.org These optimization studies underscore the potential to fine-tune the quinoline scaffold to create next-generation antimalarial drugs with superior efficacy and broader activity profiles. jocpr.comacs.org

Anticancer and Antitumor Research

The quest for novel anticancer agents has led researchers to explore the potential of quinoline derivatives. arabjchem.org The ability of the quinoline structure to be synthetically modified and to interact with various biological targets makes it a promising scaffold for the development of new antitumor drugs. nih.govarabjchem.org

Derivatives of this compound and related quinoline hydrazones have been the subject of extensive cytotoxicity studies across a panel of human cancer cell lines. Research has demonstrated that these compounds can exhibit significant antiproliferative activity. nih.gov

For instance, certain nitroquinoline fused arylhydrazone derivatives have shown notable antiproliferative effects against the A549 non-small cell human lung cancer cell line. nih.gov One particular compound demonstrated an IC₅₀ value between 15.3–15.8 μM, which is significant when compared to the standard drug doxorubicin (B1662922) (IC₅₀ = 10.3 μM). nih.gov Fluorescence microscopy revealed that this compound induced apoptosis and condensation of the nucleus in A549 cells. nih.gov

Similarly, studies on quinoline thiosemicarbazone derivatives have identified compounds with potent antiproliferative action against HCT-116, MCF-7, and U-251 cells, with IC₅₀ values as low as 0.03–0.065 μM. nih.gov Furthermore, imine-linked quinoline-fused oxazole (B20620) hybrids have been identified as significant inhibitors of Topoisomerase-I activity in various NCI60 cancer cells. neuroquantology.com

The substitution of a methoxy (B1213986) group in the quinoline hydrazone moiety has been shown to enhance anticancer activity against several cancer cell lines, including MCF-7, HepG2, A549, and HCT116. nih.gov In another study, a series of new quinoline derivatives demonstrated potent antiproliferative activity, with one compound being particularly effective against HCT-116, RKO, A2780, and Hela cell lines with IC₅₀ values of 2.56, 3.67, 3.46, and 2.71 μM, respectively. researchgate.net

The following table summarizes the cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines.

| Compound Type | Cell Line(s) | Observed Activity (IC₅₀) | Reference |

| Nitroquinoline fused arylhydrazone | A549 | 15.3–15.8 μM | nih.gov |

| Quinoline thiosemicarbazone | HCT-116, MCF-7, U-251 | 0.03–0.065 μM | nih.gov |

| Methoxy-substituted quinoline hydrazone | MCF-7, HepG2, A549, HCT116 | Enhanced Activity | nih.gov |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | HCT-116, RKO, A2780, Hela | 2.56-3.67 μM | researchgate.net |

The mechanisms by which this compound derivatives inhibit tumor growth are multifaceted and a key area of ongoing research. nih.govarabjchem.org Studies have indicated that these compounds can induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest. arabjchem.org

One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death. For example, certain nitroquinoline derivatives have been observed to cause membrane blebbing and instability of the cytoskeleton and plasma membrane in A549 cancer cells, which are hallmarks of apoptosis. nih.gov

Another significant mechanism is the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases. nih.govneuroquantology.com The N-H group of the hydrazone linker in these molecules can form stable hydrogen bonds with amino acid residues in the active sites of enzymes like mTOR kinase, Erα, and topoisomerase I, leading to their inhibition. nih.gov For instance, certain imine-linked quinoline-fused oxazole hybrids have shown significant inhibitory activity against Topoisomerase-I. neuroquantology.com

Furthermore, the hydrazine/hydrazide linkage itself is believed to play a role. Its acid-labile nature may allow for the targeted release of the active moiety within the acidic microenvironment of tumor cells. nih.gov

Antiviral Activity Research

The broad biological activity of quinoline derivatives extends to antiviral applications. researchgate.netnih.gov Researchers have investigated the potential of these compounds to inhibit the replication of various viruses, including those of significant global health concern.

Quinoline derivatives have been evaluated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govmdpi.com

In the context of HIV, certain quinoline derivatives have demonstrated the ability to inhibit HIV-1 replication. nih.gov For example, a series of compounds were evaluated for their anti-HIV-1 IIIB activity in MT-2 cells, with some derivatives showing potent inhibition with EC₅₀ values in the low micromolar and even sub-micromolar range. nih.gov Docking studies have suggested that these compounds can fit into the hydrophobic pocket of HIV-1 gp41. nih.gov

Regarding SARS-CoV-2, docking and simulation studies have explored the potential of quinoline derivatives like chloroquine and hydroxychloroquine (B89500) to target viral proteins. mdpi.com Research suggests these compounds might interfere with the functionality of the envelope (E) protein, which is crucial for virus maturation, and also impact the proofreading and capping of viral RNA. mdpi.com Newer pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold have also shown promising antiviral activity against SARS-CoV-2 and other coronaviruses like MERS-CoV. nih.gov

The following table highlights the antiviral activity of selected quinoline derivatives.

| Virus | Compound Type | Observed Activity | Reference |

| HIV-1 | Substituted Quinoline Derivatives | EC₅₀ values as low as 0.148 μM | nih.gov |

| SARS-CoV-2 | Pyrazolylhydrazide with quinoline | IC₅₀: 0.054 mg/mL | nih.gov |

| MERS-CoV | Pyrazolylhydrazide with quinoline | IC₅₀: 0.23 mg/mL | nih.gov |

The antiviral potential of quinoline derivatives has also been investigated against other significant viral pathogens like dengue virus (DENV) and influenza virus. researchgate.netnih.gov

Research into 4-anilinoquinolines has identified compounds with effective, low nanomolar activity against DENV. nih.gov Modifications to the quinoline scaffold have been shown to significantly impact the anti-DENV potency. For example, a 4-anilinoquinoline derivative showed an EC₅₀ of 0.63 μM against DENV. nih.gov

Preliminary research also suggests that certain quinoline derivatives may inhibit the replication of influenza virus by interfering with viral protein synthesis.

Other Notable Biological Activities and Therapeutic Potential

Beyond their anticancer and antiviral properties, derivatives of this compound and the broader quinoline class of compounds have been investigated for a wide array of other biological activities. These include:

Antimalarial Activity: Quinoline derivatives have a long history in the treatment of malaria, with compounds like chloroquine being well-known examples. derpharmachemica.com

Antibacterial and Antifungal Activity: Various quinoline hydrazones have demonstrated good to excellent antimicrobial activity against pathogenic bacteria and fungi. derpharmachemica.cominovatus.es

Anti-inflammatory Activity: Some quinoline derivatives have been evaluated for their ability to inhibit the release of inflammatory cytokines. researchgate.net

Anticonvulsant and Antihypertensive Activities: The therapeutic potential of quinoline derivatives has also been explored in the context of neurological and cardiovascular disorders. derpharmachemica.com

The diverse biological profile of this compound derivatives underscores their importance as a scaffold in medicinal chemistry for the development of new therapeutic agents. nih.govarabjchem.org

Anti-inflammatory Properties

Quinoline and its derivatives have been consistently investigated for their potential to combat inflammation. bohrium.comresearchgate.net The core quinoline structure is a key feature in various compounds that exhibit significant anti-inflammatory effects. researchgate.net Research has shown that introducing different functional groups to the quinoline ring system can modulate this activity.

Hydrazone derivatives of quinoline have also emerged as promising anti-inflammatory agents. omicsonline.org For instance, a series of novel hydrazone derivatives demonstrated considerable anti-inflammatory activity when compared to standard drugs like indomethacin (B1671933) and celecoxib (B62257) in research studies. omicsonline.orgomicsonline.org The mechanism of action for some of these derivatives is believed to be through the inhibition of the COX-2 enzyme. omicsonline.org While the broader class of quinoline and hydrazone derivatives shows clear anti-inflammatory potential, specific research focusing solely on this compound derivatives is an area for further exploration. The existing data on related compounds, however, strongly suggests that this chemical family is a promising source for the development of new anti-inflammatory drugs. bohrium.comresearchgate.net

Table 1: Examples of Quinoline-Related Derivatives with Anti-inflammatory Activity This table is representative of the anti-inflammatory potential of the broader quinoline class, as specific data for this compound was not detailed in the provided sources.

| Compound Class | Specific Example/Target | Observed Effect | Reference(s) |

|---|---|---|---|

| Quinoline Derivatives | General Scaffold | Possess anti-inflammatory properties. | bohrium.comresearchgate.net |

| Hydrazone Derivatives | Pyrazole bearing hydrazones | Showed better anti-inflammatory property than the standard drug celecoxib. | omicsonline.org |

| Hydrazone Derivatives | N-phenyl sulfonamide linked N-acylhydrazones | Reported to have strong anti-inflammatory characteristics via inhibition of the COX-2 enzyme. | omicsonline.org |

| Substituted Hydrazones | Novel substituted hydrazone derivatives | Exhibited significant anti-inflammatory activity in comparison to the standard indomethacin drug. | omicsonline.orgomicsonline.org |

Anticonvulsant and Antihypertensive Effects

Derivatives of 8-substituted quinolines have been synthesized and evaluated for both anticonvulsant and antihypertensive activities. nih.gov Several compounds featuring a 2-hydroxypropyloxyquinoline moiety, in particular, have demonstrated excellent activity in both areas. nih.gov

In anticonvulsant studies using maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure models, specific derivatives showed significant protection. nih.gov Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsant agent. nih.gov Other effective compounds included 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) and 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline) from the propanol (B110389) series, and 1 (8-(2'-piperazino-ethanoxy)quinoline) and 2 (8-(2'-imidazolo-ethanoxy)quinoline) from the ethane (B1197151) series. nih.gov

The same group of compounds was also assessed for antihypertensive properties. Compounds 20 , 13 , and 19 (8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline) displayed excellent antihypertensive activity. nih.gov These compounds were found to significantly antagonize the pressor response induced by adrenaline, suggesting that their pharmacological effects could be linked to beta-blocking properties, which are dependent on the aryloxypropanolamine structure. nih.gov The hydrazone class of compounds, more broadly, has also been investigated for anticonvulsant and antihypertensive potential. omicsonline.orgresearchgate.net

Table 2: Anticonvulsant and Antihypertensive Activity of 8-Substituted Quinoline Derivatives

| Compound Number | Chemical Name | Primary Activity | Reference |

|---|---|---|---|

| 1 | 8-(2'-piperazino-ethanoxy)quinoline | Anticonvulsant | nih.gov |

| 2 | 8-(2'-imidazolo-ethanoxy)quinoline | Anticonvulsant | nih.gov |

| 13 | 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Anticonvulsant, Antihypertensive | nih.gov |

| 14 | 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline | Anticonvulsant | nih.gov |

| 19 | 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline | Antihypertensive | nih.gov |

| 20 | 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Anticonvulsant, Antihypertensive | nih.gov |

Antioxidant and Various Other Pharmacological Profiles

The antioxidant potential of quinoline derivatives is a significant area of research. nih.gov Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of great therapeutic interest. Studies on newly synthesized quinoline analogs, specifically 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives, were conducted to assess their antioxidant capabilities using the DPPH free radical scavenging method. researchgate.neteurjchem.com The results showed that compounds 6a , 6b , 6c , and 6e exhibited more potent antioxidant activity compared to other synthesized derivatives in the series. researchgate.neteurjchem.com This suggests that the quinoline scaffold is a viable starting point for developing new antioxidant agents. nih.govresearchgate.net

Beyond antioxidant activity, quinoline derivatives have been explored for a multitude of other pharmacological applications. The inherent chemical structure of quinoline makes it a versatile platform for discovering agents with various biological functions. nih.gov Research has extensively documented the following activities for different quinoline derivatives:

Antibacterial and Antifungal: Many quinoline derivatives have been synthesized and tested against various bacterial and fungal strains, with some showing moderate to good activity. researchgate.netorgchemres.org

Anticancer/Antitumor: The quinoline skeleton is a crucial component in the development of anticancer drugs. bohrium.com For example, compound N-(4,8-dimethyl-quinolin-2-yl)-N'-(5-methylthiophen-2-ylmethylene)-hydrazine was identified as a highly active antitumor agent. omicsonline.orgomicsonline.org

Antimalarial: Quinoline derivatives like quinine (B1679958) and chloroquine are historically significant and effective drugs for treating malaria. nih.govresearchgate.net

Antiviral: The broad biological activity of quinolines extends to antiviral applications, including against HIV. researchgate.neteurjchem.com

Table 3: Antioxidant Activity and Other Pharmacological Profiles of Quinoline Derivatives

| Activity | Compound Series / Example | Key Findings | Reference(s) |

|---|---|---|---|

| Antioxidant | 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives (6a, 6b, 6c, 6e ) | Exhibited the highest antioxidant potential in the series via DPPH assay. | researchgate.neteurjchem.com |

| Antitumor | N-(4,8-dimethyl-quinolin-2-yl)-N'-(5-methylthiophen-2-ylmethylene)-hydrazine | Found to be a most active antitumor agent in its series. | omicsonline.orgomicsonline.org |

| Antibacterial / Antifungal | Diamide derivatives of 2-chloroquinoline | Compounds 2d, 2n, 2p, 4a, 4c, 4e displayed moderate to good activity. | orgchemres.org |

| Anti-proliferative | Novel quinoline derivatives (13e, 13f, 13h ) | Showed potent growth inhibitory effects against PC-3 and KG-1 cancer cell lines. | nih.gov |

Structure Activity Relationship Sar Investigations of 4 Hydrazino 8 Methylquinoline Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 4-hydrazino-8-methylquinoline analogues is profoundly influenced by the type and position of substituents on the quinoline (B57606) ring. SAR studies on related quinoline classes, such as 4-aminoquinolines, have established foundational principles that are often translatable. For instance, the presence of an electron-withdrawing group, particularly a chlorine atom at the 7-position, is a well-established determinant for antimalarial activity in 4-aminoquinolines like chloroquine (B1663885). youtube.comhilarispublisher.com This is considered essential for optimal activity, while replacing it with an electron-donating group like a methyl group can lead to a complete loss of activity. youtube.com

Similarly, for quinoline-hydrazone hybrids, substitutions on the quinoline core dictate the potency. The presence of methyl or methoxy (B1213986) groups and their location can modulate the biological effect. For example, in a series of 4-aminoquinoline (B48711) hydrazone analogues tested against Plasmodium falciparum, the lead compound featured a 6-methoxy and a 2-methyl substituent on the quinoline ring. nih.gov

The position of the methyl group on the quinoline ring is also critical. While the subject core is the 8-methylquinoline (B175542), studies on other isomers show varying effects. Substitution at the 2-position can influence photophysical properties, and substitution at the 3-position with a methyl group has been shown to produce derivatives with lower toxicity compared to parent compounds. youtube.comresearchgate.net Substitution at the 8-position with a methyl group, as seen in the core compound, is known to result in a loss of antimalarial activity in the 4-aminoquinoline series, suggesting this position is sensitive to substitution. youtube.com

The following table summarizes the activity of various substituted quinoline-hydrazone analogues against different cell lines, illustrating the impact of substituents.

Table 1: Biological Activity of Substituted Quinoline-Hydrazone Analogues

| Compound ID | Quinoline Ring Substituents | Attached Moiety (Hydrazone) | Target Cell Line | Activity (IC50 µM) |

|---|---|---|---|---|

| 3b | Unsubstituted | 2,4-Dinitrophenyl | MCF-7 (Breast Cancer) | 7.016 rsc.org |

| 3c | Unsubstituted | 4-Nitrophenyl | MCF-7 (Breast Cancer) | 7.05 rsc.org |

| HD6 | Unsubstituted (4-amino) | 4-Nitrophenyl | B. subtilis | 8 (MIC, µg/mL) mdpi.com |

| HD6 | Unsubstituted (4-amino) | 4-Nitrophenyl | P. aeruginosa | 16 (MIC, µg/mL) mdpi.com |

| Compound 2 | 2-Methyl, 6-Methoxy (4-amino) | Benzylidene | P. falciparum K1 | 0.026 (72h) nih.gov |

Correlation of Lipophilicity and Electronic Properties with Pharmacological Profiles

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. For quinoline derivatives, a clear correlation often exists between lipophilicity and biological activity. An optimal level of lipophilicity is required for the compound to effectively cross cellular membranes and reach its target.

The electronic properties of substituents also play a vital role. Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -CH3, -OCH3) alter the electron density of the quinoline ring system. nih.gov This can influence the compound's pKa, its ability to form hydrogen bonds, and its interaction with biological targets. For instance, the electron-withdrawing nature of the 7-chloro substituent in 4-aminoquinolines is crucial for accumulating the drug in the parasite's acidic food vacuole. youtube.com

Influence of Hydrazino Group Modifications on Molecular Target Interaction

The hydrazino group at the 4-position (-NHNH2) is a highly reactive and versatile functional handle. A primary and effective modification is its condensation with various aldehydes and ketones to form the corresponding hydrazones (-NHN=CHR). dntb.gov.ua This transformation dramatically alters the steric and electronic profile of the molecule and is a cornerstone of SAR for this class.

This modification serves several purposes:

Expansion of Chemical Diversity : A vast library of analogues can be created from a single 4-hydrazinoquinoline (B99260) core by using a wide array of carbonyl compounds. dntb.gov.ua

Introduction of New Interaction Sites : The resulting hydrazone moiety can participate in hydrogen bonding, pi-pi stacking, and hydrophobic interactions with molecular targets.

Modulation of Conformation : The imine (C=N) bond of the hydrazone introduces a degree of conformational rigidity, which can be favorable for binding to a specific target.

Quinoline-based hydrazones have been shown to interact with various molecular targets. Some have been found to bind with DNA, potentially via intercalation. rsc.org Others are designed to inhibit specific enzymes. For example, quinoline-hydrazone hybrids have been rationally designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, where the quinoline core mimics the hinge-binding adenine (B156593) region of ATP and the hydrazone-linked portion extends into other regions of the active site. rsc.org This demonstrates how modification of the hydrazino group is a key strategy for directing the molecule to a specific biological target.

Rational Design Strategies Based on Established SAR Trends

Rational drug design relies on established SAR trends to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, several design strategies can be proposed based on existing knowledge.

Molecular Hybridization : This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced activity or a dual mode of action. researchgate.net A rational approach would be to condense this compound with a carbonyl-containing molecule that possesses its own established biological activity (e.g., an isatin (B1672199) or chalcone (B49325) moiety). mdpi.com

Scaffold Decoration Guided by SAR : Based on the profound effect of substituents, a clear strategy is to synthesize analogues bearing groups known to enhance activity. For example, incorporating a chlorine atom at the 7-position of the this compound core is a logical step, given the importance of this substituent in related antimalarial quinolines. hilarispublisher.commanchester.ac.uk

These rational design approaches, which build upon foundational SAR data from quinoline chemistry, enable a more targeted and efficient discovery process for new therapeutic agents. rsc.orgnih.gov

Comparative SAR Analyses with Related Quinoline Pharmacophores

The SAR of this compound analogues can be better understood by comparing it with other well-studied quinoline classes.

4-Aminoquinolines : This class, which includes the famous antimalarial drug chloroquine, provides the most direct comparison. The key SAR features of 4-aminoquinolines are the necessity of the 7-chloro group and the nature of the dialkylaminoalkyl side chain at the 4-position. youtube.commdpi.com In 4-hydrazinoquinolines, the hydrazino group and its hydrazone derivatives serve the role of this side chain. While the 7-chloro group is critical for the antimalarial activity of 4-aminoquinolines, its importance must be re-evaluated for each new target class of the hydrazino analogues.

8-Hydroxyquinolines : These compounds, also known as oxines, are potent metal chelators, and their biological activity is often linked to this property. nih.govresearchgate.net Their SAR is heavily influenced by substituents that affect their chelating ability and lipophilicity. Unlike 4-hydrazinoquinolines, where activity is often derived from direct interaction with protein or nucleic acid targets, the mechanism of 8-hydroxyquinolines is frequently indirect, involving the sequestration or transport of metal ions.

Quinoline-Hydrazones : As this class is a direct modification of the 4-hydrazinoquinoline core, the comparison is intrinsic. The key difference lies in the conversion of the nucleophilic hydrazino group into a less basic and more sterically demanding hydrazone. This change shifts the SAR focus from the quinoline core itself to the nature of the appended aldehyde or ketone, which often becomes the primary determinant of potency and selectivity. nih.govrsc.org

This comparative analysis highlights that while general principles of quinoline SAR often apply, each pharmacophore possesses a unique profile. The 4-hydrazino group offers a versatile platform whose activity is heavily dependent on its subsequent modification into various hydrazone derivatives, allowing it to be tailored for a wide range of biological targets distinct from those of classic 4-amino or 8-hydroxyquinolines.

Mechanistic and Computational Studies on 4 Hydrazino 8 Methylquinoline

Proposed Mechanisms of Biological Action

The biological activities of quinoline (B57606) derivatives, such as 4-Hydrazino-8-methylquinoline, are often attributed to their interactions with various cellular components and pathways. While specific studies on this compound are limited, the proposed mechanisms of action for structurally related quinoline compounds provide a framework for understanding its potential biological effects. These mechanisms often involve the disruption of fundamental cellular processes.

Inhibition of DNA Synthesis and Disruption of DNA Replication:

A primary proposed mechanism of action for many quinoline derivatives is the interference with DNA synthesis and replication. This can occur through several pathways: